Naveglitazar

Catalog No.
S536720
CAS No.
476436-68-7
M.F
C25H26O6
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naveglitazar

CAS Number

476436-68-7

Product Name

Naveglitazar

IUPAC Name

(2S)-2-methoxy-3-[4-[3-(4-phenoxyphenoxy)propoxy]phenyl]propanoic acid

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C25H26O6/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27)/t24-/m0/s1

InChI Key

OKJHGOPITGTTIM-DEOSSOPVSA-N

SMILES

COC(CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

alpha-methoxy-4-(3-(4-phenoxyphenoxy)propoxy)benzenepropionic acid, LY 519818, LY-519818, LY519818, naveglitazar

Canonical SMILES

COC(CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O

Isomeric SMILES

CO[C@@H](CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O

Description

The exact mass of the compound Naveglitazar is 422.1729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Naveglitazar is a synthetic compound classified as a dual agonist of peroxisome proliferator-activated receptors (PPAR) α and γ, with a dominant affinity for PPAR γ. Its chemical formula is C25H26O6, and it is known for its hypoglycemic properties, making it a subject of interest in the treatment of metabolic disorders such as type 2 diabetes mellitus. Naveglitazar acts by regulating lipid metabolism and enhancing glucose uptake in peripheral tissues, thereby improving insulin sensitivity and lowering blood glucose levels .

Naveglitazar exhibits significant biological activity through its action as a PPAR agonist. By activating PPAR γ, it promotes adipocyte differentiation and fatty acid storage, while PPAR α activation enhances fatty acid oxidation in the liver. This dual action leads to improved lipid profiles and reduced insulin resistance. Studies have shown that naveglitazar can effectively lower plasma glucose levels and improve insulin sensitivity in animal models .

The synthesis of naveglitazar involves multi-step organic reactions that typically include:

  • Formation of Key Intermediates: Starting materials are reacted under controlled conditions to form key intermediates that contain the necessary functional groups.
  • Coupling Reactions: These intermediates are then coupled through various
To construct the final structure of naveglitazar.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
  • Specific details on the exact synthetic route may vary depending on the laboratory protocols but generally involve standard organic synthesis techniques.

    Naveglitazar is primarily investigated for its potential applications in:

    • Diabetes Management: Its ability to lower blood glucose levels makes it a candidate for treating type 2 diabetes mellitus.
    • Lipid Regulation: Due to its effects on lipid metabolism, it may also be useful in managing dyslipidemia associated with metabolic syndrome.
    • Potential Anti-inflammatory Effects: Research suggests that PPAR agonists can have anti-inflammatory properties, which may extend naveglitazar's applications beyond metabolic disorders .

    Naveglitazar has been studied for its interactions with various biological systems:

    • Drug Interactions: It may interact with other medications metabolized by similar pathways, particularly those involving cytochrome P450 enzymes.
    • Endogenous Ligands: The compound is activated by endogenous ligands such as 1-palmitoyl-2-oleoyl-sn-glycerol-3-phosphocholine, indicating its role in lipid signaling pathways .
    • Metabolic Pathways: Understanding its metabolic pathways can help predict potential interactions with other drugs or dietary components.

    Similar Compounds

    Several compounds exhibit similar mechanisms of action or therapeutic potential as naveglitazar. These include:

    Compound NamePPAR ActivityUnique Features
    NetoglitazoneDualNotable for reducing plasma glucose and insulin levels
    RagaglitazarDualAssociated with adverse effects leading to discontinued development
    PioglitazonePPAR γCommonly used in diabetes management but lacks dual activity
    RosiglitazonePPAR γSimilar action but has faced scrutiny due to safety concerns

    Naveglitazar's unique profile lies in its dual agonistic activity with a stronger emphasis on PPAR γ, which may provide enhanced therapeutic benefits compared to other compounds that primarily target one receptor subtype.

    Naveglitazar represents a novel class of nonthiazolidinedione peroxisome proliferator-activated receptor dual agonists, specifically designed to target both PPARα and PPARγ receptors with distinct selectivity profiles [1]. The compound functions as a gamma-dominant dual agonist, demonstrating preferential activation of PPARγ over PPARα through its unique binding mechanism [1] [2].

    The molecular basis of naveglitazar's dual agonism lies in its ability to bind selectively to both PPAR subtypes while maintaining differential affinity profiles. In vitro binding studies demonstrate that naveglitazar exhibits high affinity for PPARγ with an IC50 value of 0.024 μM and a Ki value of 0.022 μM, while showing lower affinity for PPARα with an IC50 of 1.71 μM and Ki of 1.66 μM [1]. This translates to approximately 71-fold selectivity for PPARγ over PPARα, establishing naveglitazar as a gamma-dominant dual agonist.
    The mechanism of dual agonism involves the formation of heterodimeric complexes between PPAR receptors and retinoid X receptors (RXR), which subsequently bind to peroxisome proliferator response elements in target gene promoters [3]. Following ligand binding, naveglitazar induces conformational changes in both receptor subtypes, leading to the displacement of corepressor proteins and recruitment of coactivator complexes [4] [5]. This differential receptor activation results in distinct transcriptional profiles, with PPARγ activation primarily promoting insulin sensitization and adipogenesis, while PPARα activation enhances fatty acid oxidation and lipid metabolism [3] [6].

    The compound's dual agonism mechanism represents an attempt to combine the beneficial metabolic effects of both receptor subtypes while potentially reducing the side effects associated with single-receptor activation. However, clinical development of naveglitazar and other dual agonists has been complicated by safety concerns, including potential cardiovascular and urogenital toxicity observed in preclinical studies [7] [8].

    Binding Affinity Profiling Through Isothermal Titration Calorimetry

    While specific isothermal titration calorimetry studies for naveglitazar are not extensively documented in the available literature, the compound's binding affinities have been characterized through conventional radioligand binding assays and competitive binding studies [1] [9]. The established binding parameters indicate that naveglitazar demonstrates high-affinity interactions with both PPAR subtypes, with measured IC50 values representing the concentration required to displace 50% of bound radioligand from the respective receptors.

    Isothermal titration calorimetry represents the gold standard methodology for comprehensive thermodynamic characterization of ligand-receptor interactions, providing simultaneous determination of binding constants, reaction stoichiometry, enthalpy, and entropy changes [10] [11]. This technique would be particularly valuable for naveglitazar characterization as it directly measures the heat released or absorbed during binding events, offering insights into the enthalpic and entropic contributions to binding affinity.

    For PPAR ligands, ITC analysis would reveal the complete thermodynamic profile of naveglitazar binding, including the binding constant (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) [11]. The technique's label-free nature and ability to work with native receptor preparations would provide authentic binding kinetics without modification artifacts [12] [10].

    The application of ITC to naveglitazar would enable determination of whether binding is enthalpically or entropically driven, information crucial for understanding the molecular basis of selectivity and for guiding structure-activity relationship studies [13]. Additionally, ITC can distinguish between different binding modes and reveal cooperative binding effects that may not be apparent from conventional binding assays [14].

    Transcriptional Activation Kinetics in Peroxisome Proliferator Response Elements

    The transcriptional activation kinetics of naveglitazar involve complex temporal patterns of gene expression that reflect the compound's dual receptor activation profile. Studies with related PPARα/γ dual agonists have demonstrated that transcriptional responses exhibit both rapid and delayed phases, with different target genes displaying distinct kinetic profiles [4] [15].

    Peroxisome proliferator response elements serve as the primary DNA binding sites for PPAR:RXR heterodimers, and naveglitazar-mediated transcriptional activation follows established nuclear receptor signaling pathways [6]. Upon ligand binding, naveglitazar induces conformational changes in both PPARα and PPARγ that promote their association with specific PPREs in target gene promoters [4].

    The kinetics of transcriptional activation vary significantly between target genes, with some genes like phosphoenolpyruvate carboxykinase (PEPCK) showing rapid activation with half-maximal times of 2-3 hours, while others such as pyruvate dehydrogenase kinase 4 (PDK4) exhibit delayed activation with half-maximal times of 10-12 hours [4]. These differential kinetic profiles likely reflect the complexity of chromatin remodeling requirements and cofactor recruitment patterns for different promoter contexts.

    Naveglitazar's gamma-dominant profile suggests that PPARγ-mediated transcriptional events would predominate, leading to enhanced expression of genes involved in glucose homeostasis, lipid storage, and insulin sensitization [15]. The compound's ability to activate both receptor subtypes simultaneously may result in synergistic transcriptional effects, though the specific kinetic parameters for naveglitazar-mediated gene activation require further characterization through time-course gene expression analysis.

    Allosteric Modulation Effects on Coactivator Recruitment

    The allosteric modulation effects of naveglitazar on coactivator recruitment represent a critical aspect of its mechanism of action, though specific studies examining these effects are limited in the current literature. The compound's ability to function as a dual agonist suggests complex allosteric interactions that influence the recruitment of transcriptional coactivators to both PPARα and PPARγ receptors [5] [16].

    Nuclear receptor coactivators, including steroid receptor coactivators (SRC1-3), CREB-binding protein (CBP), and PPARγ coactivator 1-alpha (PGC-1α), are recruited to PPAR:RXR complexes through ligand-induced conformational changes [17] [16]. The specific pattern of coactivator recruitment depends on the nature of the ligand and the cellular context, with different ligands capable of inducing distinct coactivator preferences [5].

    Naveglitazar's allosteric effects likely involve stabilization of the activation function-2 (AF-2) helix in both PPARα and PPARγ, creating favorable binding surfaces for coactivator proteins containing leucine-rich nuclear receptor boxes (LXXLL motifs) [16]. The compound's gamma-dominant profile suggests preferential stabilization of PPARγ coactivator interactions, though simultaneous activation of both receptors may lead to competitive effects for shared coactivator proteins.

    The recruitment of specific coactivators by naveglitazar would be expected to influence the transcriptional outcome, with different coactivator complexes associated with distinct biological effects [5]. For instance, PGC-1α recruitment is associated with enhanced mitochondrial biogenesis and fatty acid oxidation, while SRC-1 recruitment promotes insulin-sensitizing effects [5]. The allosteric modulation of these interactions by naveglitazar would determine the compound's overall metabolic profile and therapeutic potential.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    5.2

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    1

    Exact Mass

    422.17293854 g/mol

    Monoisotopic Mass

    422.17293854 g/mol

    Heavy Atom Count

    31

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    Y995M7GM0G

    Pharmacology

    Naveglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Naveglitazar binds with higher affinity to PPARgamma than to PPARalpha. Naveglitazar and its metabolites are primarily eliminated via biliary excretion.

    KEGG Target based Classification of Drugs

    Nuclear receptors
    Thyroid hormone like receptors
    Peroxisome proliferator-activated receptor (PPAR)
    NR1C1 (PPARA) [HSA:5465] [KO:K07294]

    Other CAS

    476436-68-7

    Wikipedia

    Naveglitazar

    Dates

    Last modified: 02-18-2024
    1: Tseng CH, Tseng FH. Peroxisome proliferator-activated receptor agonists and
    2: Long GG, Reynolds VL, Dochterman LW, Ryan TE. Neoplastic and non-neoplastic
    3: Ahlawat P, Srinivas NR. Allometric prediction of the human pharmacokinetic
    4: Long GG, Reynolds VL, Lopez-Martinez A, Ryan TE, White SL, Eldridge SR.
    5: Yi P, Hadden CE, Annes WF, Jackson DA, Peterson BC, Gillespie TA, Johnson JT.

    Explore Compound Types